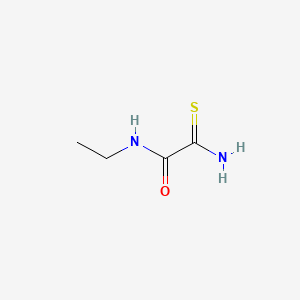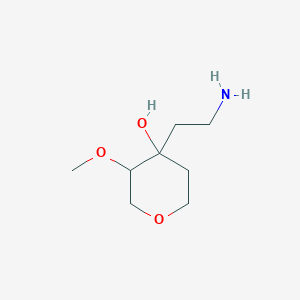
3-Amino-3-(2-methyl-4-nitrophenyl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(2-methyl-4-nitrophenyl)cyclobutan-1-ol is an organic compound with the molecular formula C₁₁H₁₄N₂O₃ This compound features a cyclobutane ring substituted with an amino group, a hydroxyl group, and a 2-methyl-4-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-methyl-4-nitrophenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-nitrobenzaldehyde with a suitable amine and a cyclobutanone derivative. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, under reflux conditions, to facilitate the formation of the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-Amino-3-(2-methyl-4-nitrophenyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Formation of 3-(2-methyl-4-nitrophenyl)cyclobutan-1-one
Reduction: Formation of 3-Amino-3-(2-methyl-4-aminophenyl)cyclobutan-1-ol
Substitution: Formation of various substituted cyclobutan-1-ol derivatives
科学的研究の応用
3-Amino-3-(2-methyl-4-nitrophenyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Amino-3-(2-methyl-4-nitrophenyl)cyclobutan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of these interactions and the specific biological context.
類似化合物との比較
Similar Compounds
- 3-Amino-3-(4-nitrophenyl)cyclobutan-1-ol
- 3-Amino-3-(2-methyl-4-aminophenyl)cyclobutan-1-ol
- 3-Amino-3-(2-methyl-4-chlorophenyl)cyclobutan-1-ol
Uniqueness
3-Amino-3-(2-methyl-4-nitrophenyl)cyclobutan-1-ol is unique due to the presence of both an amino group and a nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
特性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
3-amino-3-(2-methyl-4-nitrophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14N2O3/c1-7-4-8(13(15)16)2-3-10(7)11(12)5-9(14)6-11/h2-4,9,14H,5-6,12H2,1H3 |
InChIキー |
KMEJFHSTIKSMNU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2(CC(C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(tert-Butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13203885.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13203886.png)
![2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13203897.png)


![2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13203912.png)
![1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13203915.png)






![3-[1-(3-Fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13203955.png)
